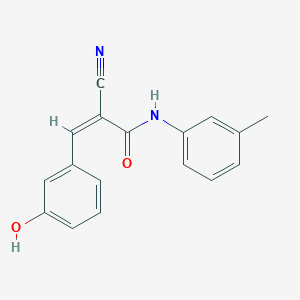

(2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide

Description

(2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide is a prop-2-enamide derivative characterized by a cyano group at the C2 position, a 3-hydroxyphenyl substituent at C3, and an N-(3-methylphenyl) amide moiety. Its Z-configuration ensures a planar geometry, optimizing conjugation across the enamide backbone. Key functional groups include:

- Cyano group: Imparts electron-withdrawing effects, enhancing reactivity in nucleophilic additions or cyclization reactions.

- 3-Hydroxyphenyl group: Provides hydrogen-bonding capacity, influencing solubility and interactions with biological targets.

- N-(3-methylphenyl) amide: Contributes steric bulk and modulates lipophilicity, affecting pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-4-2-6-15(8-12)19-17(21)14(11-18)9-13-5-3-7-16(20)10-13/h2-10,20H,1H3,(H,19,21)/b14-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDZXCRGQKXWNQ-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=CC=C2)O)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Enamine Intermediate: The reaction begins with the condensation of 3-hydroxybenzaldehyde and 3-methylaniline in the presence of a base such as sodium hydroxide to form an enamine intermediate.

Addition of the Cyano Group: The enamine intermediate is then reacted with a cyano-containing reagent, such as malononitrile, under basic conditions to introduce the cyano group.

Cyclization and Finalization: The resulting product undergoes cyclization and further refinement to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

(2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, leading to various pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Properties : Research indicates potential efficacy against certain bacterial strains, warranting further exploration for antibiotic development.

Biological Research

The compound serves as a valuable tool in biological studies:

- Enzyme Inhibition Studies : It can be used to explore enzyme inhibition mechanisms, particularly in pathways relevant to cancer and infectious diseases.

- Biomarker Development : Its unique chemical structure allows it to be used in the development of biomarkers for disease diagnosis and monitoring.

Material Science

In material science, this compound is being explored for its application in:

- Polymer Synthesis : The compound can act as a monomer or additive in polymer formulations, enhancing properties like thermal stability and mechanical strength.

- Nanotechnology : Its chemical properties may facilitate the development of nanomaterials with specific functionalities for applications in electronics and photonics.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the anticancer properties of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Efficacy

In another study published in the Journal of Antimicrobial Agents, the compound was tested against several Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating promising antimicrobial activity that could be harnessed for therapeutic use.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxyphenyl and methylphenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s properties are influenced by its substituents. Comparisons with analogs highlight how structural modifications impact reactivity and bioactivity:

Key Observations :

- Electron-withdrawing groups (e.g., cyano, nitro) enhance reactivity but may reduce bioavailability due to polarity.

- Hydroxyl vs. Halogen substituents : The 3-hydroxyphenyl group in the target compound improves water solubility compared to chloro/fluoro analogs, but may reduce metabolic stability .

- Amide substituents : N-(3-methylphenyl) balances lipophilicity and steric effects, whereas bulkier groups (e.g., cyclohexyl ) hinder target binding.

Chemical Stability and Reactivity

- Hydrolytic Stability: The target compound’s cyano group resists hydrolysis under physiological pH, unlike ester-containing analogs .

- Oxidative Sensitivity : The 3-hydroxyphenyl group is prone to oxidation, necessitating antioxidant excipients in formulations. In contrast, chlorophenyl analogs are more stable .

Biological Activity

(2Z)-2-cyano-3-(3-hydroxyphenyl)-N-(3-methylphenyl)prop-2-enamide, identified by its CAS number 345368-62-9, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H14N2O

- Molecular Weight : 278.3053 g/mol

- Structure : The compound features a cyano group, a phenolic hydroxyl group, and an amide linkage which are pivotal for its biological activity.

Biological Activity

The biological activity of this compound has been studied in various contexts:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against several bacterial strains. This suggests potential applications in developing new antimicrobial agents.

3. Anti-inflammatory Effects

The compound has been reported to modulate inflammatory pathways, potentially reducing inflammation in various models of disease. This property is particularly relevant in conditions such as arthritis and other inflammatory disorders.

The mechanisms through which this compound exerts its effects include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound mitigates oxidative damage.

- Modulation of Enzyme Activity : It may inhibit enzymes involved in inflammatory processes or microbial metabolism, thereby exerting its antimicrobial and anti-inflammatory effects.

Case Studies and Research Findings

Q & A

Q. Critical Conditions :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps .

- Temperature : Maintain 60–80°C during condensation to avoid side reactions .

- Purification : Use column chromatography or recrystallization to isolate the Z-isomer .

Basic: How can researchers confirm the stereochemical configuration of the Z-isomer in this compound?

Methodological Answer:

- NMR Spectroscopy : Analyze coupling constants () between vinylic protons; . For Z-isomers, values are typically <12 Hz .

- X-ray Crystallography : Resolve the crystal structure to unambiguously confirm the configuration, as done for structurally similar enamide derivatives .

- IR Spectroscopy : Compare cyano group stretching frequencies (2220–2240 cm⁻¹) to differentiate steric environments in Z/E isomers .

Advanced: What strategies are recommended for optimizing the synthesis of this compound when encountering low yields due to byproduct formation?

Methodological Answer:

- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., hydrolyzed cyano groups or dimerization products) .

- Reaction Tuning :

- Catalyst Screening : Test palladium or copper catalysts to suppress side reactions in coupling steps .

- Solvent Optimization : Switch to THF or acetonitrile to improve solubility of intermediates .

- Stepwise Monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Advanced: How should researchers approach resolving contradictions in reported biological activity data for this compound across different studies?

Methodological Answer:

- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HepG2) and assay protocols (e.g., MTT or luciferase) to minimize variability .

- Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons under controlled conditions (pH, temperature) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values reported in PubChem vs. independent studies .

Basic: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a gradient mobile phase (water:acetonitrile, 0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 335.12) and detect trace impurities .

- Elemental Analysis : Validate C, H, N percentages (±0.3% theoretical) to ensure stoichiometric integrity .

Advanced: What in silico methods can predict the binding affinity of this compound to target proteins, and how can these be validated experimentally?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on hydrogen bonds with the cyano and hydroxyphenyl groups .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- Experimental Validation :

- SPR Biosensing : Measure real-time binding kinetics (ka/kd) to validate docking predictions .

- Mutagenesis Studies : Alter key residues (e.g., Tyr⁵⁰⁷ in EGFR) to confirm computational binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.